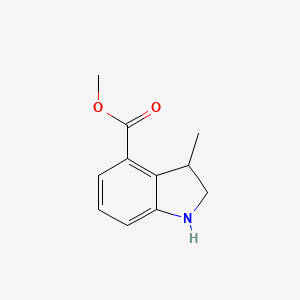
Methyl 3-methylindoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and drugs
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tryptophan or indole derivatives.
Reaction Conditions: The reaction conditions often include the use of strong bases or acids, and the process may require heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate can be oxidized to form indole-4-carboxylic acid.
Reduction: Reduction can yield corresponding alcohols or other reduced derivatives.
Substitution: Substitution reactions can lead to a variety of functionalized indole derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.
Biology: Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate has shown potential in biological studies, particularly in the development of new drugs. Its derivatives have been investigated for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: In the medical field, this compound and its derivatives are explored for their therapeutic potential. Research has focused on their use in treating various diseases, such as cancer and microbial infections.
Industry: In the industrial sector, Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate is utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable compound in various manufacturing processes.
作用机制
The mechanism by which Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
相似化合物的比较
Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate: Another indole derivative with similar structural features.
Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: A related compound with a thiazole ring.
Uniqueness: Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate stands out due to its specific structural characteristics and its potential applications in various fields. Its unique properties make it a valuable compound for scientific research and industrial use.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
methyl 3-methyl-2,3-dihydro-1H-indole-4-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-7-6-12-9-5-3-4-8(10(7)9)11(13)14-2/h3-5,7,12H,6H2,1-2H3 |
InChI 键 |
AUYVXPWTIGXOBO-UHFFFAOYSA-N |
规范 SMILES |
CC1CNC2=CC=CC(=C12)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



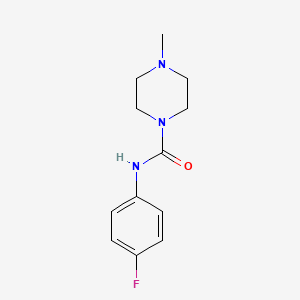
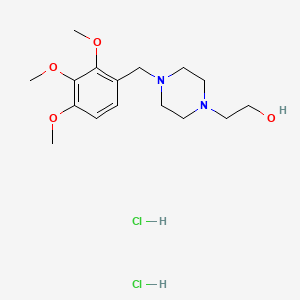
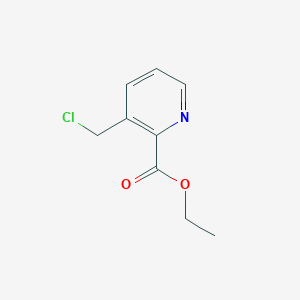
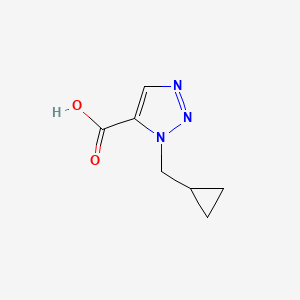
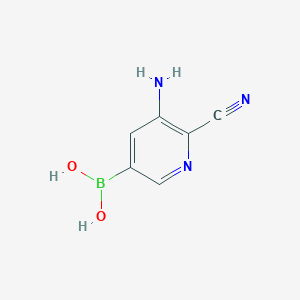

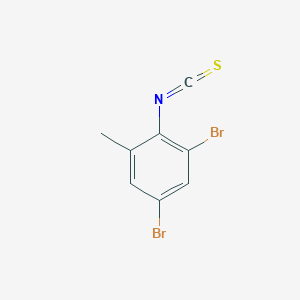
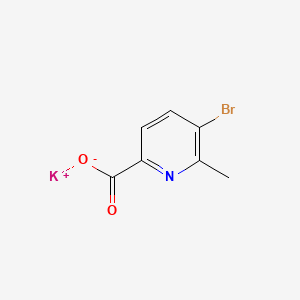
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B15364538.png)
![Tert-butyl 6-(4-bromo-3-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15364545.png)

![2-Chloro-3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15364573.png)
![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)
